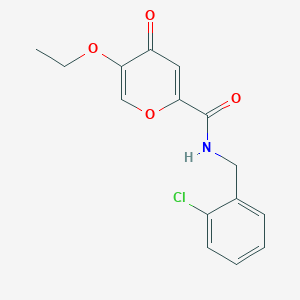

N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “4-oxo” indicates a carbonyl group (C=O) on the 4th carbon of the pyran ring. The “5-ethoxy” suggests an ethoxy group (CH2CH3O-) on the 5th carbon. The “2-carboxamide” means there’s a carboxamide group (CONH2) on the 2nd carbon. The “N-(2-chlorobenzyl)” indicates a 2-chlorobenzyl group attached to the nitrogen of the carboxamide .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran ring, the introduction of the ethoxy and carboxamide groups, and the attachment of the 2-chlorobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran ring, the various functional groups attached to it, and the 2-chlorobenzyl group attached to the carboxamide nitrogen. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the 4-oxo could be reactive towards nucleophiles, and the chlorine in the 2-chlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide and ethoxy groups could impact its solubility in different solvents .Scientific Research Applications

Antimicrobial Activity

The compound N-(2-chlorobenzyl)-substituted hydroxamate has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) with an impressive IC50 value of 1.0 μM . DXS is a key enzyme involved in the biosynthesis of isoprenoids, essential for cell growth and survival. Additionally, this compound effectively inhibits the growth of Haemophilus influenzae , a pathogenic bacterium. Researchers have also developed a convenient spectroscopic method for assaying DXS using NADPH–lactate dehydrogenase (LDH) .

Antibacterial Properties

Another related compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide , exhibits potent antibacterial activity. It is particularly effective against Staphylococcus aureus (MIC = 7.81 μM) and Staphylococcus epidermidis (MIC = 15.62 μM) . These findings highlight its potential as a novel antibacterial agent.

Environmental Impact Assessment

In the context of environmental toxicology, the compound O-chlorobenzylidenemalonitrile (found in CS gas) has been studied for its impact on ecosystems. Researchers assessed its toxicity limit and the oxidative stress induced by this chemical in relation to the green algae Chlorella pyrenoidosa . Understanding its effects on aquatic organisms is crucial for environmental management.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-ethoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-2-20-14-9-21-13(7-12(14)18)15(19)17-8-10-5-3-4-6-11(10)16/h3-7,9H,2,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYPXRQQNQNAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)

![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)

![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)

![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)

![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)